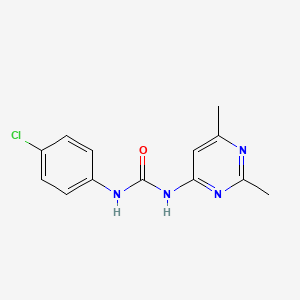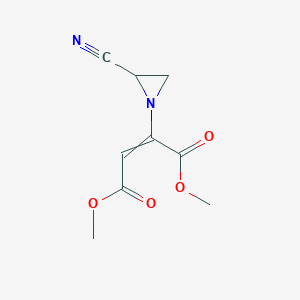![molecular formula C9H7FN6 B14446300 7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 77869-26-2](/img/structure/B14446300.png)
7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a triazinoindole core, which is a fused ring system combining an indole and a triazine ring, with a fluorine atom at the 7-position and a hydrazinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indoline-2,3-diones, which are reacted with thiosemicarbazide in water at 100°C for 5 hours to form intermediates.
Hydrazination: These intermediates are then hydrazinated using 80% hydrazine monohydrate at 120°C for 3 hours to yield the desired triazinoindole derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups present in the molecule.
Substitution: The fluorine atom and hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted triazinoindole derivatives.
Scientific Research Applications
7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an iron chelator, which can be used in cancer therapy due to the high iron requirement of rapidly proliferating cancer cells.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole involves its ability to bind to iron ions. This binding can disrupt the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This suggests that the compound’s mechanism of action is at least partially mediated through its interaction with iron ions and the subsequent induction of apoptosis via the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole Derivatives: These compounds share the same triazinoindole core but may have different substituents, such as pyridinocycloalkyl moieties.
Fluorinated Triazinoindoles: Compounds like 3-hydrazino-8-fluoro-1,2,4-triazino[5,6-b]indole have similar structures but differ in the position and type of substituents.
Uniqueness
7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which includes a fluorine atom at the 7-position and a hydrazinyl group at the 3-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
77869-26-2 |
|---|---|
Molecular Formula |
C9H7FN6 |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
(7-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
InChI |
InChI=1S/C9H7FN6/c10-4-1-2-5-6(3-4)12-8-7(5)15-16-9(13-8)14-11/h1-3H,11H2,(H2,12,13,14,16) |
InChI Key |
MLZKOVXPLOJIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C2N=NC(=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
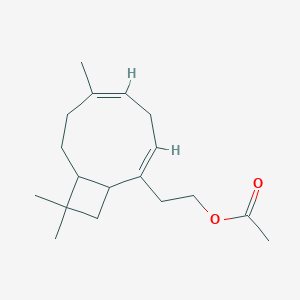
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
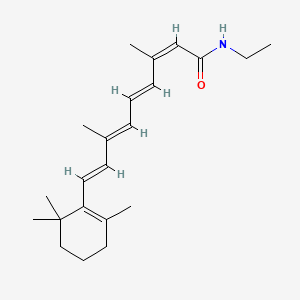
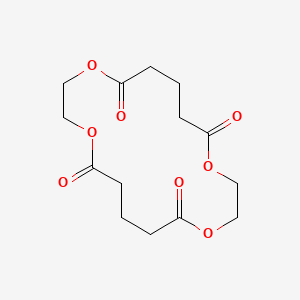
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
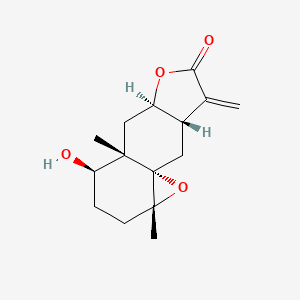
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
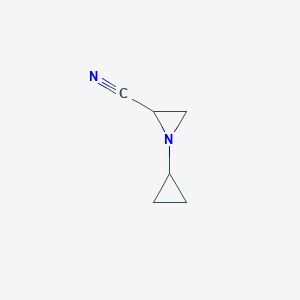

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
